Phenyltrimethylammonium iodide

説明

Phenyltrimethylammonium iodide, also known as this compound, is a useful research compound. Its molecular formula is C9H14IN and its molecular weight is 263.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >39.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5047. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

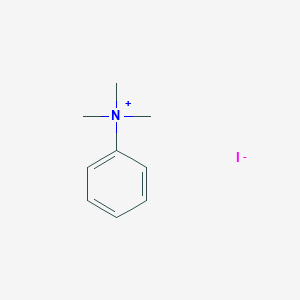

Trimethylphenylammonium iodide, also known as Phenyltrimethylammonium iodide, is a chemical compound with the linear formula (CH3)3N(I)C6H5 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Biochemical Pathways

It has been used as a reagent in the derivatization of polar herbicides for gc-ms analysis , suggesting it may interact with certain biochemical pathways involved in herbicide metabolism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. For Trimethylphenylammonium iodide, it is recommended to be stored in a cool and dark place, below 15°C . It is also light-sensitive , indicating that exposure to light could potentially affect its stability and efficacy.

生物活性

Phenyltrimethylammonium iodide (PTMAI), a quaternary ammonium compound, exhibits a range of biological activities and applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This article provides an overview of its biological activity, supported by research findings, case studies, and data tables.

- Molecular Formula : C₉H₁₄IN

- Molecular Weight : 263.12 g/mol

- CAS Number : 98-04-4

- Melting Point : 227 °C (sublimation)

- Solubility : Soluble in water and methanol

PTMAI acts primarily as a surfactant and a phase transfer catalyst, facilitating the transport of ions across membranes. Its quaternary ammonium structure allows it to interact with biological membranes, potentially altering membrane permeability and influencing cellular processes.

Biological Activities

- Antimicrobial Activity

- Cytotoxicity

- Neuroprotective Effects

Case Study 1: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of PTMAI against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, demonstrating significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on breast cancer cell lines revealed that treatment with PTMAI at concentrations of 50 µM resulted in a 70% reduction in cell viability after 24 hours.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 30 |

Research Findings

Recent studies have further elucidated the mechanisms underlying the biological activities of PTMAI:

- Cell Membrane Interaction : PTMAI alters lipid bilayer properties, enhancing permeability for therapeutic agents .

- Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels in cells, contributing to its cytotoxic effects against tumor cells .

- Synergistic Effects with Other Agents : When combined with conventional chemotherapeutics, PTMAI enhances their efficacy against resistant cancer cell lines .

科学的研究の応用

Applications in Organic Synthesis

Phenyltrimethylammonium iodide is utilized as a reagent in organic synthesis, particularly for methylation reactions. Its ability to act as a methylating agent allows for the introduction of methyl groups into various substrates, enhancing the synthesis of complex organic molecules.

Case Study: Methylation of Aryl Ketones

In a study published by the American Chemical Society, PTMAI was employed for selective α-methylation of aryl ketones. The use of PTMAI as a methylating agent demonstrated high yields and selectivity, showcasing its effectiveness in organic transformations .

Polymer Science

PTMAI is also significant in the development of ion-exchange membranes, particularly for alkaline fuel cells. Its incorporation into polymer matrices improves the ionic conductivity and mechanical properties of membranes.

Case Study: Hydroxide-Conductive Membranes

Research involving phenyltrimethylammonium functionalized polysulfone membranes revealed that these membranes exhibited hydroxide conductivities above 10 mS/cm at room temperature. The low water uptake (less than 20%) and dimensional stability make these membranes suitable for applications in fuel cells, despite some limitations regarding long-term stability under alkaline conditions .

| Property | Value |

|---|---|

| Hydroxide Conductivity | >10 mS/cm |

| Water Uptake | <20% |

| Dimensional Swelling Ratio | <5% |

Energy Technologies

In the realm of renewable energy, PTMAI has been explored for enhancing the performance of perovskite solar cells. Its role as an alloying agent helps mitigate instability issues commonly associated with perovskite materials.

Case Study: Perovskite Solar Cells

A recent study demonstrated that the addition of PTMAI to formamidinium lead iodide perovskites improved their stability and efficiency by alleviating strain within the crystal structure. This modification led to enhanced photovoltaic performance, marking a significant advancement in solar cell technology .

Summary of Applications

This compound serves multiple roles across various scientific disciplines:

- Organic Synthesis: Effective methylating agent for complex organic transformations.

- Polymer Science: Enhances properties of ion-exchange membranes for fuel cells.

- Energy Technologies: Improves stability and efficiency of perovskite solar cells.

化学反応の分析

Methylation Reactions

PTMA iodide serves as a robust methylating agent under thermal or catalytic conditions. Key applications include:

PTMA iodide selectively methylates α-positions of aryl ketones. For example, acetophenone derivatives undergo α-methylation with 80–85% yields under basic conditions (KOH/DMSO, 80°C) . The reaction proceeds via enolate formation, followed by methyl transfer from PTMA iodide .

PTMA iodide achieves monoselective N-methylation of amides and indoles without over-alkylation. Using Cs₂CO₃ as a base in DMF at 100°C, primary amides convert to N-methyl derivatives with >90% selectivity . This contrasts traditional methylating agents like CH₃I, which often require stringent control to prevent quaternization.

Mechanism of Methyl Transfer

Studies reveal PTMA iodide decomposes thermally to release methyl iodide (CH₃I), which acts as the active methylating species . This in situ generation allows controlled reactivity, minimizing side reactions associated with volatile CH₃I.

Nucleophilic Substitution

The iodide ion acts as a competent leaving group, enabling nucleophilic substitutions:

In Ni-catalyzed reactions, PTMA iodide facilitates H/D exchange at methyl groups, suggesting reversible C–N bond cleavage. This property is exploited in isotopic labeling applications .

PTMA iodide reacts with SO₂ and acetaldehyde in ethanol, forming sulfonic acid derivatives. A typical procedure involves combining 1.9 g aniline, 3.0 g PTMA iodide, and SO₂ gas, yielding sulfonated products after 12 hours .

Catalytic Cross-Coupling Reactions

PTMA iodide participates in transition-metal-catalyzed C–H bond functionalization:

Using Ni(acac)₂ as a catalyst, PTMA iodide methylates aliphatic amides at β-C–H positions. The reaction tolerates electron-withdrawing and donating groups, achieving 45–72% yields .

Comparative Reactivity

PTMA iodide outperforms other quaternary ammonium salts in specific contexts:

PTMA iodide’s aryl group enhances stability and modulates electronic effects, improving methyl transfer efficiency .

特性

IUPAC Name |

trimethyl(phenyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLAORVGAKUOPZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3426-74-2 (Parent) | |

| Record name | Phenyltrimethylammonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021825 | |

| Record name | Phenyltrimethylammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Phenyltrimethylammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18371 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532909 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Phenyltrimethylammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18371 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-04-4 | |

| Record name | Benzenaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyltrimethylammonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyltrimethylammonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyltrimethylammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N-trimethylanilinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLTRIMETHYLAMMONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O888XQ7FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。